7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is an organic compound belonging to the class of benzoxazinones, characterized by a fused benzene and oxazine ring system. This compound is notable for its unique halogen substitutions, which can significantly influence its chemical reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 246.03 g/mol. The presence of bromine and fluorine atoms in its structure enhances its potential applications in various fields, particularly in medicinal chemistry.
Benzoxazinones, including 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, are known for their diverse biological activities, including herbicidal and anticancer properties. This specific compound has garnered attention due to its potential as an inhibitor of cyclin-dependent kinases, which are critical in regulating the cell cycle and transcription processes .
Several synthetic approaches have been reported for the preparation of 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one:
The solid-phase synthesis typically employs a resin-bound precursor that reacts with bromine and fluorine sources under controlled conditions to yield the desired product. Microwave-assisted methods enhance reaction rates and yields by providing uniform heating .
The presence of bromine at position 7 and fluorine at position 6 contributes to the compound's unique reactivity profile.
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can participate in various chemical reactions due to its electrophilic nature:
The reactions often require careful control of temperature and solvent conditions to optimize yield and selectivity.
Research indicates that 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits selective inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for regulating transcriptional processes and cell cycle progression. This inhibition may disrupt cancer cell proliferation pathways, making it a candidate for further development in cancer therapeutics .
The mechanism involves binding to the ATP-binding site of CDK9, thereby preventing substrate phosphorylation and subsequent transcriptional activation.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has potential applications in:
Research continues to explore its full range of biological activities and applications in drug development .
Halogen atoms serve as critical pharmacophoric elements in benzoxazinone derivatives, profoundly influencing their biological activity profiles:
Bioisosteric Properties: Bromine’s substantial size (van der Waals radius: 1.85 Å) and fluorine’s high electronegativity (3.98 Pauling scale) create complementary electronic effects that enhance target binding through dipole interactions and hydrophobic contacts [5]. These properties enable precise modulation of electron density in the aromatic system, affecting π-stacking interactions with biological targets.
Antiviral Applications: Structure-activity relationship (SAR) studies demonstrate that ortho-halogen substitution on 2-phenylbenzoxazinones significantly enhances anti-human coronavirus activity. Specifically, fluoro-substituted analogues exhibit superior potency (IC₅₀ = 1.92 μg/mL) compared to chloro- or bromo-substituted derivatives, highlighting fluorine’s strategic advantage in viral inhibition [5]. This occurs through inhibition of viral protease activity and disruption of viral replication machinery.
Kinase Inhibition: Benzoxazinone derivatives serve as potent scaffolds for selective kinase inhibitors, particularly targeting CDK9—a key regulator of transcriptional elongation in cancer cells. The 2H-benzo[b][1,4]oxazin-3(4H)-one core enables transient target engagement essential for suppressing oncoproteins like Mcl-1 and c-Myc in hematologic malignancies. Molecular docking confirms halogen interactions within the kinase’s ATP-binding pocket significantly enhance binding affinity [10].
Material Science Applications: Beyond pharmacology, halogenated benzoxazinones exhibit unique solid-state properties. Studies of halogen-substituted benzothiazole crystals reveal that halogen bonding directs molecular packing arrangements conducive to elastic flexibility—a property valuable for flexible optoelectronics and optical waveguides [3]. The bromo-fluoro combination may similarly influence the mechanical properties of benzoxazinone crystals.
Table 2: Therapeutic Applications of Halogenated Benzoxazinones
Biological Target | Activity | Structural Feature | Reference |
---|---|---|---|
Human Coronavirus (229E) | IC₅₀: 1.92-7.59 μg/mL | 2-phenyl with ortho-F/Cl/Br | [5] |
CDK9 Kinase | Transcriptional suppression | Unsubstituted benzoxazinone core | [10] |
ICAM-1 Expression | ED₅₀: 0.50-1.00 μg/mL | 4′-Halogen on 2-phenyl ring | [5] |
Flexible Crystal Materials | Elastic bending properties | Halogen-halogen interactions | [3] |
The specific positioning of bromine and fluorine atoms at the 7- and 6-positions respectively creates a synergistic electronic and steric profile with profound implications:
Regiochemical Precision: The 7-bromo-6-fluoro pattern represents a meta-relationship across the benzene ring, establishing distinct electronic zones. Bromine acts primarily as a lipophilic bulk element enhancing membrane permeability (logP ≈ 1.81 for analogous 7-bromo derivative), while fluorine functions as a polarity modulator and hydrogen-bond acceptor [9]. This complementary arrangement balances solubility and cellular uptake.
Synthetic Versatility: Bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification of the scaffold. The fluorine atom remains relatively inert under these conditions, preserving its electronic effects. Synthetic routes typically involve cyclization of halogen-substituted anthranilic acid derivatives with α-haloacetyl halides, followed by bromination/fluorination or building block assembly [8].
Steric and Electronic Effects: Comparative SAR studies reveal that 6-fluoro substitution significantly enhances activity over non-fluorinated analogues in antiviral screening. When combined with 7-bromo, this configuration optimally distorts electron density across the ring system, enhancing interactions with aromatic residues in enzyme binding pockets [5]. Molecular electrostatic potential maps show the 6-7 bond exhibits the highest positive potential, making this region susceptible to nucleophilic attack.
Isomerism Considerations: Positional isomerism profoundly affects biological activity. The compound 8-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 688363-49-7) demonstrates distinct physicochemical properties despite identical stoichiometry, underscoring the critical nature of halogen placement [7]. Similarly, 6-bromo-8-fluoro isomers show altered hydrogen-bonding patterns that may affect target engagement [2].
Table 3: Impact of Halogen Position on Benzoxazinone Properties
Substitution Pattern | Biological Activity | Physicochemical Influence |
---|---|---|
7-Br-6-F | Optimized antiviral activity | Balanced logP, dipole moment ~4.2 D |
6-Br-8-F | Reduced bioactivity | Altered crystal packing |
8-Br-6-F (Isomer) | Distinct from 7-Br-6-F | Varied solubility profile |
4′-Br-2-phenyl | Enhanced ICAM-1 inhibition (ED₅₀ 0.50 μg/mL) | Extended π-system conjugation |
The strategic 7-bromo-6-fluoro substitution enables three-dimensional complementarity with biological targets unattainable by mono-halogenated analogues. Crystallographic studies of related systems show bromine participates in Type II halogen bonding (B∙∙∙O=C, angle ≈ 155°) while fluorine engages in orthogonal C–F∙∙∙H–N contacts, creating a bidentate recognition motif critical for high-affinity enzyme inhibition [3] [8]. This dual-halogen approach represents a sophisticated advancement in benzoxazinone-based drug design, particularly for targeting protein-protein interaction interfaces difficult to address with traditional scaffolds.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2